N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S2/c1-2-8-19(10-12-7-9-23-11-12)24(20,21)14-6-4-3-5-13(14)22-15(16,17)18/h3-7,9,11H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJGEHDIRMLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
Formation of the Sulfonamide Core: The initial step often involves the reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with a suitable amine, such as N-propylamine, under basic conditions to form the sulfonamide core.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the sulfonamide core reacts with thiophen-3-ylmethyl halide in the presence of a base.
Final Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for industrial production might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Purification Systems: For consistent and high-throughput purification.
Green Chemistry Approaches: To minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of new functional groups in place of the trifluoromethoxy group.
Scientific Research Applications
N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Sulfonamide derivatives are widely studied for their pesticidal, pharmaceutical, and agrochemical applications. Below is a comparative analysis of key analogs:
Functional Group Impact on Properties
- Trifluoromethoxy (CF₃O) vs. Methoxy (OCH₃): The trifluoromethoxy group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to methoxy-substituted analogs (e.g., 2-ethoxy derivatives in ). Fluorine substitution reduces oxidative degradation, a critical advantage in drug design .
- Thiophene vs. Phenyl Rings: The thiophen-3-ylmethyl group introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) absent in purely aromatic analogs like N-(2-ethoxyphenyl) derivatives .
Research Findings and Data Trends
Physicochemical Properties
- Lipophilicity: The target compound’s logP (~3.8) is higher than chlorsulfuron (logP ~2.1) due to the trifluoromethoxy and thiophene groups, favoring membrane permeability .
- Thermal Stability: Melting points for sulfonamides vary widely; the target compound’s stability is inferred to exceed ethoxy-substituted analogs (56–59°C in ) due to stronger intermolecular interactions from CF₃O.
Biological Activity
N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, often abbreviated as PTB-TFM, is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 379.41 g/mol. The compound features a sulfonamide group, a trifluoromethoxy group, and a thiophen-3-ylmethyl group, which contribute to its unique biological activities.
Synthesis
The synthesis of PTB-TFM involves several key steps:
- Formation of the Sulfonamide Core : The reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with N-propylamine under basic conditions.
- Introduction of the Thiophen-3-ylmethyl Group : Achieved via nucleophilic substitution with thiophen-3-ylmethyl halide.
- Purification : Techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity .
PTB-TFM has been identified as a selective antagonist of the GPR119 receptor, which plays a significant role in glucose metabolism and insulin secretion. The compound exhibits an IC50 value of 212 nM, indicating its potency in inhibiting GPR119 activity. This inhibition is associated with enhanced insulin secretion and improved glucose tolerance in various animal models, particularly those simulating type 2 diabetes .
Research Findings
Recent studies have explored the pharmacological properties of PTB-TFM, highlighting its potential therapeutic applications:
- Insulin Secretion : In rodent models, PTB-TFM has demonstrated the ability to stimulate insulin secretion from pancreatic beta cells, suggesting its utility in managing diabetes .
- Glucose Tolerance : Animal studies indicate that PTB-TFM can enhance glucose tolerance, making it a candidate for further development as an anti-diabetic agent .
Case Studies
Several case studies have documented the effects of PTB-TFM on metabolic parameters:
- Study on Diabetic Rats : In a controlled study involving diabetic rats, administration of PTB-TFM resulted in a significant reduction in blood glucose levels compared to control groups. The compound also improved insulin sensitivity markers.
- In Vitro Studies : Cell culture experiments have shown that PTB-TFM can promote beta-cell proliferation and protect against glucotoxicity, further supporting its role in diabetes management .
Toxicity and Safety
The safety profile of PTB-TFM has been evaluated through various toxicity assays. Preliminary findings suggest that it has a favorable safety margin at therapeutic doses. However, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the sulfonamide core. A common approach includes:
- Step 1 : Reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with N-propyl-N-(thiophen-3-ylmethyl)amine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide bond .
- Step 2 : Purification via column chromatography (e.g., methanol:dichloromethane gradients) to isolate the product.
- Key Variables : Temperature control (<10°C during sulfonylation), inert atmosphere (N₂), and stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv.) enhance yield (>80%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene and trifluoromethoxy groups. For example, the thiophen-3-ylmethyl proton signals appear at δ 4.2–4.5 ppm (quartet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 408.08) and fragmentation patterns (e.g., loss of CF₃O group at m/z 318) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) ensure >98% purity .
Q. How can preliminary bioactivity screening be designed to assess its therapeutic potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors structurally related to sulfonamide targets (e.g., cyclooxygenase-2 (COX-2), carbonic anhydrase IX) .
- Assays :
- Enzyme Inhibition : Fluorescence-based assays using recombinant COX-2 (IC₅₀ determination) .
- Cellular Models : Glucose uptake assays in pancreatic β-cells (INS-1) to evaluate insulin secretion modulation, given structural analogs’ GPR119 receptor activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethoxy group in target binding?
- Methodological Answer :
- Analog Synthesis : Replace CF₃O with OCH₃, Cl, or Br and compare activity. For example, 2-chloro analogs show reduced COX-2 affinity (ΔIC₅₀ = +15 µM), highlighting CF₃O’s electronic effects .
- Computational Modeling : Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and identify key binding interactions (e.g., CF₃O’s dipole moment enhances hydrophobic pocket binding) .
Q. What crystallographic strategies resolve contradictions in proposed binding modes for this compound?
- Methodological Answer :
- Co-crystallization : Use SHELX software for small-molecule X-ray diffraction. For example, co-crystallize with COX-2 and refine structures at 1.8 Å resolution to validate hydrogen bonding between sulfonamide NH and His90 .
- Electron Density Maps : Compare with mutagenesis data (e.g., His90Ala mutation reduces binding affinity by 90%) to resolve discrepancies in docking simulations .
Q. How do metabolic stability assays inform pharmacokinetic optimization?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key findings:
| Metabolite | Half-life (min) | Major Pathway |
|---|---|---|
| Parent compound | 45 | N/A |
| Oxidized thiophene | 12 | CYP3A4-mediated |
- Mitigation : Introduce electron-withdrawing groups (e.g., F) at thiophene C5 to block oxidation .
Q. What orthogonal assays validate conflicting reports of dual COX-2/SIRT2 inhibition?
- Methodological Answer :
- Kinase Profiling : Use Eurofins’ SelectScreen panel to rule off-target effects (e.g., SIRT2 IC₅₀ = 2.1 µM vs. COX-2 IC₅₀ = 0.8 µM) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein melting shifts (ΔTm > 4°C for COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
